2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol
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Overview
Description
2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol is a complex organic compound that features a combination of pyrido[3,4-d]pyrimidine, thiophene, and furan moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene and furan rings: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly: The final step would involve the coupling of the pyrido[3,4-d]pyrimidine core with the thiophene-furan moiety under suitable conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions could target the pyrido[3,4-d]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic electronic materials.
Biology
Drug Development: The compound could be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Medicine
Pharmacology: Studies could explore its interactions with biological targets and its efficacy in disease models.
Industry
Chemical Industry:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-phenylethan-1-ol
- 2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)thiophen-2-yl]ethan-1-ol
Uniqueness
The unique combination of pyrido[3,4-d]pyrimidine, thiophene, and furan rings in 2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, binding affinity to biological targets, and overall stability.
Properties
IUPAC Name |
2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-13(14-3-4-15(23-14)16-2-1-7-24-16)9-19-17-11-5-6-18-8-12(11)20-10-21-17/h1-8,10,13,22H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTUMIYXWSQWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC3=NC=NC4=C3C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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